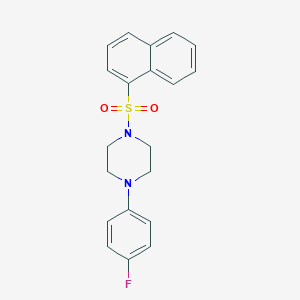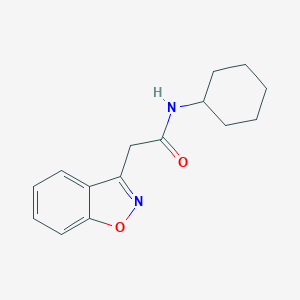
4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid, also known as MTA, is a small molecule compound that has been used in various scientific research studies. MTA has been studied for its potential therapeutic applications in cancer treatment, as well as its role in regulating gene expression.
Mecanismo De Acción
4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid is believed to exert its therapeutic effects through a variety of mechanisms. One mechanism is the inhibition of histone deacetylases, which can lead to changes in gene expression patterns. 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid has also been shown to inhibit the activity of the proteasome, which is responsible for degrading proteins in the cell. This inhibition can lead to the accumulation of proteins that are important for cell survival, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid has been shown to have a variety of biochemical and physiological effects. In cancer cells, 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid can induce apoptosis and inhibit cell growth. 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid has also been shown to regulate gene expression, which can have a variety of downstream effects. In addition, 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid has been shown to inhibit the activity of the proteasome, leading to the accumulation of proteins that are important for cell survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid in lab experiments is its relatively simple synthesis method. 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid is also a small molecule compound, which makes it easier to study in vitro. However, one limitation of using 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid in lab experiments is its potential toxicity. 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid has been shown to be toxic to some cell types, which can limit its use in certain experiments.
Direcciones Futuras
There are many future directions for research on 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid. One area of research is the development of 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid analogs that have improved therapeutic properties. Another area of research is the identification of specific cancer types that are most responsive to 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid treatment. In addition, further research is needed to understand the mechanisms by which 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid regulates gene expression and induces apoptosis in cancer cells. Overall, 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid has shown promise as a potential therapeutic agent in cancer treatment, and further research is needed to fully understand its potential.
Métodos De Síntesis
4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid can be synthesized using a variety of methods, including the reaction of 4-methyl-2-thiazolamine with phthalic anhydride in the presence of a catalyst. Other methods include the reaction of 4-methyl-2-thiazolamine with phthalic acid or phthalic acid anhydride in the presence of a dehydrating agent. The synthesis of 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid has been studied for its potential therapeutic applications in cancer treatment. Studies have shown that 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid has also been studied for its role in regulating gene expression. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. This inhibition can lead to changes in gene expression patterns, which can have therapeutic implications.
Propiedades
Nombre del producto |
4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid |
|---|---|
Fórmula molecular |
C13H12N2O3S |
Peso molecular |
276.31 g/mol |
Nombre IUPAC |
4-methyl-2-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C13H12N2O3S/c1-7-3-4-9(12(17)18)10(5-7)11(16)15-13-14-8(2)6-19-13/h3-6H,1-2H3,(H,17,18)(H,14,15,16) |
Clave InChI |
QTUAKCYQADXTAB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)O)C(=O)NC2=NC(=CS2)C |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)O)C(=O)NC2=NC(=CS2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B225897.png)
![1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B225900.png)
![5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B225943.png)




![2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid](/img/structure/B225984.png)




